1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane

Catalog No.
S1546539
CAS No.
198570-39-7
M.F
C22H38OSi2
M. Wt
374.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)et...

CAS Number

198570-39-7

Product Name

1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-[2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-dimethylsilyl]oxy-dimethylsilane

Molecular Formula

C22H38OSi2

Molecular Weight

374.7 g/mol

InChI

InChI=1S/C22H38OSi2/c1-24(2,11-9-21-15-17-5-7-19(21)13-17)23-25(3,4)12-10-22-16-18-6-8-20(22)14-18/h5-8,17-22H,9-16H2,1-4H3

InChI Key

UWRFNCCYPBVADT-UHFFFAOYSA-N

SMILES

C[Si](C)(CCC1CC2CC1C=C2)O[Si](C)(C)CCC3CC4CC3C=C4

Canonical SMILES

C[Si](C)(CCC1CC2CC1C=C2)O[Si](C)(C)CCC3CC4CC3C=C4

1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]disiloxane is a siloxane compound characterized by its unique structural features. Its molecular formula is C22H38O2Si2C_{22}H_{38}O_{2}Si_{2}, and it has a molecular weight of approximately 374.71 g/mol. This compound appears as a colorless to pale yellow liquid with a density of 0.944 g/mL at 25°C and a boiling point range of 272-303°C .

The compound consists of two disiloxane units linked to norbornene-derived moieties, which contribute to its thermal stability and versatility in various applications. The presence of the norbornene structure allows for potential polymerization reactions, enhancing its utility in material science and biomedical fields.

Polymer Precursor and Monomer:

1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]disiloxane, also known as tetramethyldisiloxane-bis(norbornene), is a silicon-based compound with the formula C₂₂H₃₈O Si₂. It has been explored as a precursor for the synthesis of various silicon-containing polymers, including hydrosilanes, polysiloxanes, and silica nanoparticles. These polymers possess unique properties like thermal stability, flexibility, and electrical insulating properties, making them attractive materials for various applications in electronics, coatings, and composites [].

  • Polymerization: The norbornene units can participate in Diels-Alder reactions or other cycloaddition processes, leading to the formation of cross-linked networks or copolymers.
  • Hydrolysis: In the presence of moisture, the siloxane bonds can hydrolyze, releasing silanol groups and potentially forming silica-like structures.
  • Functionalization: The terminal functional groups can be modified to introduce various chemical functionalities, enhancing compatibility with other materials.

These reactions make the compound valuable in synthesizing advanced materials with tailored properties.

The synthesis of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]disiloxane typically involves:

  • Preparation of Norbornene Derivatives: Starting from norbornene or its derivatives through ring-opening metathesis polymerization or other organic synthesis methods.
  • Siloxane Formation: The reaction of norbornene derivatives with silanes or siloxanes under controlled conditions to form the desired disiloxane structure.
  • Purification: The crude product is purified using distillation or chromatography techniques to obtain a high-purity final product.

These steps require careful control of reaction conditions to ensure high yields and purity.

: Used in drug delivery systems due to its biocompatibility and ability to form hydrogels.
  • Material Science: Employed in the synthesis of advanced polymers and coatings that require thermal stability and mechanical strength.
  • Adhesives and Sealants: Its siloxane structure provides excellent adhesion properties and resistance to environmental degradation.
  • Interaction studies of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]disiloxane with biological systems are still emerging. Preliminary data suggest that it may interact favorably with cell membranes due to its hydrophobic characteristics. Further studies are needed to elucidate its specific interactions at the molecular level and assess its potential cytotoxicity.

    Similar Compounds: Comparison

    Several compounds share structural similarities with 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]disiloxane. Here are some notable examples:

    Compound NameMolecular FormulaUnique Features
    1,3-Bis(5-norbornene)dimethylsiloxyC_{14}H_{22}O_{2}SiSimpler structure with fewer siloxane units
    1-Methoxy-4-(5-norbornene)C_{12}H_{16}OContains methoxy group; used in polymerization
    4-VinylcyclohexeneC_{10}H_{10}Lacks siloxane but shares polymerization potential

    The uniqueness of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]disiloxane lies in its dual functionality as both a siloxane compound and a polymerizable moiety through norbornene units. This versatility allows for diverse applications not fully realized by simpler analogs.

    Dates

    Modify: 2023-08-15

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